Methyl 3-fluoro-2,2-dimethylpropanoate

Description

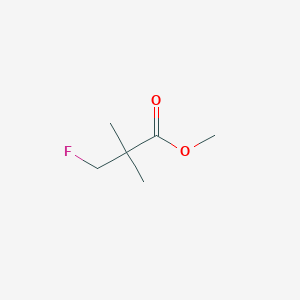

Methyl 3-fluoro-2,2-dimethylpropanoate (CAS: 1068560-15-5) is a fluorinated ester with the molecular formula C₆H₁₁FO₂ and a molecular weight of 134.07 Da . This compound features a fluorine atom at the 3-position and two methyl groups at the 2,2-positions of the propanoate backbone. It is synthesized for applications in organic synthesis and pharmaceutical intermediates, as evidenced by its inclusion in chemical catalogs with 95% purity .

Properties

Molecular Formula |

C6H11FO2 |

|---|---|

Molecular Weight |

134.15 g/mol |

IUPAC Name |

methyl 3-fluoro-2,2-dimethylpropanoate |

InChI |

InChI=1S/C6H11FO2/c1-6(2,4-7)5(8)9-3/h4H2,1-3H3 |

InChI Key |

YZUZRXGMHIZNGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CF)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of methyl 3-fluoro-2,2-dimethylpropanoate with structurally related esters, focusing on substituent effects, physicochemical properties, and applications.

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

- CAS : 868540-17-4

- Molecular Formula : C₆H₉F₃O₂

- Molecular Weight : 170.13 Da

- Key Differences: Contains three fluorine atoms at the 3,3,3-positions, enhancing electron-withdrawing effects and thermal stability. Used in material science for synthesizing polymers with tailored mechanical and thermal properties due to its high fluorine content . Exhibits lower reactivity in ester hydrolysis compared to monofluorinated analogs due to steric and electronic hindrance.

3-Fluoro-2,2-dimethylpropanoic Acid

- CAS : 64241-77-6

- Molecular Formula : C₅H₉FO₂

- Molecular Weight : 120.12 Da

- Key Differences :

- The carboxylic acid derivative lacks the methyl ester group, increasing acidity (pKa ~2.5–3.0) and water solubility .

- Used as a precursor for fluorinated pharmaceuticals or agrochemicals, where the free acid group enables further functionalization.

- Less volatile than the methyl ester, limiting its use in gas-phase applications.

Methyl 3-hydroxy-2,2-dimethylpropanoate

- CAS : 14002-80-3

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 Da

- Key Differences: Replaces fluorine with a hydroxyl group, increasing polarity and hydrogen-bonding capacity. Higher susceptibility to oxidation compared to fluorinated derivatives.

Ethyl 2-fluoroisobutyrate

- Molecular Formula : C₆H₁₁FO₂

- Molecular Weight : 134.07 Da

- Key Differences: Shares the same molecular weight and fluorine substitution but has an ethyl ester group instead of methyl. Increased lipophilicity enhances membrane permeability in drug delivery systems. Patent data (184 patents) suggest broader industrial adoption compared to this compound .

Methyl 3,3-difluoro-2,2-dimethylpropanoate

- CAS: Not explicitly listed (referenced in ).

- Molecular Formula : C₆H₁₀F₂O₂

- Molecular Weight : 152.14 Da

- Key Differences: Two fluorine atoms at the 3,3-positions create intermediate electronic effects between mono- and trifluorinated analogs. Likely used in specialty fluorinated surfactants or catalysts, though specific applications are less documented.

Key Research Findings

- Fluorination at the 3-position reduces metabolic degradation in ester-containing pharmaceuticals, enhancing bioavailability compared to non-fluorinated analogs .

- Trifluorinated derivatives exhibit superior thermal stability in polymer matrices, making them ideal for high-performance materials .

- Hydroxyl-substituted analogs show higher biological activity in cancer cell lines (e.g., HeLa cells) due to improved target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.